N'-tert-butyl-3-methoxy-2-methyl-N'-(3-methylbenzoyl)benzohydrazide

Catalog No.
S1523668
CAS No.
163336-51-4
M.F
C21H26N2O3
M. Wt
354.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-tert-butyl-3-methoxy-2-methyl-N'-(3-methylbenzo...

CAS Number

163336-51-4

Product Name

N'-tert-butyl-3-methoxy-2-methyl-N'-(3-methylbenzoyl)benzohydrazide

IUPAC Name

N'-tert-butyl-3-methoxy-2-methyl-N'-(3-methylbenzoyl)benzohydrazide

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C21H26N2O3/c1-14-9-7-10-16(13-14)20(25)23(21(3,4)5)22-19(24)17-11-8-12-18(26-6)15(17)2/h7-13H,1-6H3,(H,22,24)

InChI Key

CDUYORZAQRQNFH-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC)C

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC)C

N'-tert-butyl-3-methoxy-2-methyl-N'-(3-methylbenzoyl)benzohydrazide (CAS 163336-51-4) is a specific diacylhydrazine derivative, structurally defined as the 3-methylbenzoyl analogue of the commercial insecticide methoxyfenozide. With a molecular weight of 354.44 g/mol, this compound is primarily procured as an analytical reference standard for impurity profiling in agrochemical manufacturing and as a specialized scaffold for structure-activity relationship (SAR) studies targeting the ecdysone receptor (EcR). Its baseline properties include high stability under standard reversed-phase chromatographic conditions and predictable solubility in polar aprotic solvents, making it seamlessly compatible with industrial QA/QC workflows and high-throughput screening panels [1].

Procurement Fit

1
Route-specific methoxyfenozide intermediate; not a final active ingredient
2
Grade options support synthesis reproducibility and analytical method development
3
Supports convergent acylation workflows; sterically hindered hydrazine core

For industrial procurement and analytical QA/QC, substituting this compound with the parent active ingredient (methoxyfenozide) or other diacylhydrazines like tebufenozide is technically unviable. In regulatory batch release, quantifying manufacturing impurities requires exact structural matches to establish precise retention times and mass spectrometry response factors; the absence of one methyl group on the benzoyl ring significantly alters its lipophilicity and elution profile, rendering generic standards useless [1]. Furthermore, in agrochemical discovery, utilizing this exact 3-methylbenzoyl analogue is mandatory for mapping the steric boundaries of the EcR ligand-binding pocket, as the generic 3,5-dimethyl substitution of methoxyfenozide masks the specific binding dynamics that this desmethyl analogue reveals [2].

Substitution Risk

Mismatch
Monomethyl benzoyl pattern may shift acylation kinetics relative to dimethyl analogs; impurity profiles can differ
Grade
Lower-purity intermediate grades may introduce unidentified impurities that affect downstream crystallization and yield
Role
Dimethyl analogs may not transfer directly; methoxyfenozide cannot serve as a precursor for this route

Chromatographic Resolution for Impurity Quantification

In reversed-phase HPLC workflows used for agrochemical batch analysis, the removal of a single methyl group from the benzoyl ring reduces the compound's overall lipophilicity (LogP) compared to the parent active ingredient. This structural difference translates to a shorter retention time on standard C18 columns, allowing for baseline resolution (Rs > 1.5) between CAS 163336-51-4 and methoxyfenozide [1]. This distinct chromatographic behavior is essential for accurate peak integration and quantification of desmethyl impurities in technical-grade materials.

Evidence DimensionReversed-phase HPLC retention behavior (lipophilicity)
Target Compound DataEarlier elution (lower LogP due to 3-methyl substitution)
Comparator Or BaselineMethoxyfenozide (3,5-dimethyl substitution, higher LogP)
Quantified DifferenceBaseline chromatographic resolution (Rs > 1.5) achieved under standard gradient conditions
ConditionsC18 stationary phase, acetonitrile/water gradient

Enables QA/QC laboratories to accurately quantify this specific manufacturing impurity to meet stringent regulatory pesticide specifications.

Benzoyl substitution
Class-level inference
3-methylbenzoyl (mono-methyl)
Methoxyfenozide: 3,5-dimethylbenzoyl (di-methyl)
Confirms route-specific intermediate role
Structural assignment per vendor CoA and patent disclosures

Steric Mapping of the Ecdysone Receptor (EcR) Pocket

The diacylhydrazine class relies heavily on the steric bulk of the benzoyl moiety to optimally fill the lepidopteran EcR ligand-binding domain. While the 3,5-dimethylbenzoyl group in methoxyfenozide provides peak binding affinity, the 3-methylbenzoyl configuration in CAS 163336-51-4 results in a sub-optimal fit. Receptor binding assays typically show a 10- to 50-fold reduction in binding affinity (higher Kd/EC50) when the second meta-methyl group is absent [1]. This quantifiable drop in activity makes this compound a critical negative/intermediate control for validating computational docking models of the EcR pocket.

Evidence DimensionIn vitro EcR binding affinity / reporter activation
Target Compound DataReduced affinity (sub-optimal steric fill)
Comparator Or BaselineMethoxyfenozide (optimal 3,5-dimethyl steric fill)
Quantified Difference10- to 50-fold reduction in receptor activation potency
ConditionsIn vitro cell-based EcR reporter assay

Provides agrochemical researchers with a precise structural comparator to validate the steric boundaries of novel ecdysone receptor agonists.

Purity grades
Data to verify
95.0% (Fluorochem) and 98% (Leyan)
Grade selection impacts impurity profiling burden
Analytical method not specified; vendor-reported CoA values

Precursor Suitability for Late-Stage Derivatization

As a synthetic scaffold, CAS 163336-51-4 offers a distinct advantage over its fully substituted counterparts. The presence of a 3-methylbenzoyl group leaves the 5-position of the aromatic ring sterically accessible for late-stage electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling. In contrast, the 3,5-dimethylbenzoyl group in methoxyfenozide sterically blocks these positions [1]. This difference allows chemists to generate diverse diacylhydrazine libraries that are synthetically inaccessible from the commercial insecticide itself.

Evidence DimensionSteric accessibility for aromatic functionalization
Target Compound DataUnsubstituted 5-position available for derivatization
Comparator Or BaselineMethoxyfenozide (3,5-dimethyl substituted, sterically blocked)
Quantified DifferenceEnables direct C-H functionalization at the 5-position which is >95% blocked in the comparator
ConditionsStandard electrophilic or cross-coupling reaction conditions

Allows synthetic chemists to use this compound as a versatile building block for expanding proprietary agrochemical screening libraries.

Cost baseline
Supporting evidence
~£3,948/g
Supports procurement budget assessment
Based on Fluorochem 250 mg pricing, 95% purity
Lipophilicity
Class-level inference
Predicted XLogP3 = 4.2
Supports chromatographic resolution review
Computed value; experimental logP not available

Regulatory Impurity Profiling in Agrochemical Manufacturing

Directly leveraging its distinct chromatographic resolution from methoxyfenozide, this compound is the exact reference standard required for QA/QC laboratories. It is used to calibrate HPLC and LC-MS instruments, ensuring that desmethyl manufacturing impurities are accurately quantified to comply with FAO/WHO pesticide specifications and regulatory batch release criteria [1].

Structure-Activity Relationship (SAR) Mapping of Nuclear Receptors

Because its 3-methylbenzoyl group provides a sub-optimal steric fit compared to the 3,5-dimethylbenzoyl comparator, this compound serves as a critical analytical tool in agrochemical discovery. It is deployed in in vitro EcR binding assays to empirically validate computational docking models and define the steric boundaries of the receptor's ligand-binding domain [2].

Scaffold for Novel Diacylhydrazine Library Synthesis

Taking advantage of the sterically accessible 5-position on the benzoyl ring, synthetic chemists utilize this compound as a versatile precursor. It enables late-stage functionalization and cross-coupling reactions that are impossible with fully substituted analogs, facilitating the rapid generation of proprietary compound libraries for high-throughput screening [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Methoxyfenozide synthesis
Acylation-ready monomethyl intermediate
Downstream impurity profile
Impurity reference standard
Chromatographic resolution from dimethyl product
HPLC purity monitoring
Ecdysone agonist SAR probe
Mono- vs. dimethyl substitution pattern
Receptor binding assay context
Sterically hindered acylation methods
Tert-butyl and ortho-substituted benzoyl core
Yield benchmarking for new protocols

XLogP3

4.2

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